Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Catalog No.
S900892
CAS No.
1453315-70-2
M.F
C11H19NO3S
M. Wt
245.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-...

CAS Number

1453315-70-2

Product Name

Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate

IUPAC Name

tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

InChI

InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-16-11/h8,13H,4-7H2,1-3H3

InChI Key

AODXOUPGRJCVQY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CS2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CS2)O

Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate is an organic compound characterized by a complex spirocyclic structure that includes a nitrogen atom (from the azaspiro configuration), a sulfur atom (thia), and a hydroxyl group. This compound features a tert-butyl group, which is a bulky hydrocarbon moiety, and a carboxylic acid functional group, contributing to its chemical reactivity and potential biological activity. The molecular formula of this compound is C11H19NO5SC_{11}H_{19}NO_5S with a molecular weight of approximately 245.34 g/mol .

Typical of compounds containing carboxylic acids and hydroxyl groups. These may include:

  • Esterification: Reaction with alcohols to form esters.
  • Dehydration: Loss of water to form double bonds or cyclic structures.
  • Nucleophilic Substitution: Reactions involving the nitrogen atom in the azaspiro structure, potentially leading to the formation of derivatives with varying biological activities.

The specific reaction pathways depend on the conditions applied and the presence of other reactants.

The synthesis of tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step organic synthesis techniques, including:

  • Formation of the Spirocyclic Framework: This may involve cyclization reactions between appropriate precursors.
  • Introduction of Functional Groups: Hydroxyl and carboxylic acid groups can be introduced through functionalization reactions.
  • Protection Strategies: The tert-butyl group can be used to protect reactive sites during synthesis.

Specific synthetic routes would require detailed experimental protocols that are often proprietary or found in specialized literature.

Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate may find applications in various fields, including:

  • Pharmaceutical Development: Due to its potential biological activity, it could serve as a lead compound for drug development.
  • Chemical Research: As a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Potential uses in developing agrochemicals or pesticides if found to exhibit relevant biological properties.

Interaction studies are essential for understanding how tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate interacts with biological systems. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Testing its effects on cell lines to assess cytotoxicity or therapeutic potential.

Such studies would provide insights into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate, including:

Compound NameCAS NumberSimilarity Index
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1181816-12-50.71
Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate1363382-39-10.71
Tert-butyl 7-oxo-5-thia-2azaspiro[3.5]nonane-2-carboxylate1363381-22-90.72
Tert-butyl 9-oxo-3azaspiro[5.5]undecane-3-carboxylate873924-08-40.68

Uniqueness

Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure, which may confer unique properties compared to its analogs. The presence of both hydroxyl and thia functionalities could enhance its reactivity and interaction profile in biological systems, making it a candidate for further exploration in medicinal chemistry.

XLogP3

0.9

Dates

Last modified: 08-16-2023

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